molecular formula C10H7BrO2 B6255455 methyl 3-bromo-5-ethynylbenzoate CAS No. 1823902-44-8

methyl 3-bromo-5-ethynylbenzoate

Cat. No.: B6255455
CAS No.: 1823902-44-8
M. Wt: 239.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-ethynylbenzoate is an organic compound that has garnered significant interest in scientific research and industry due to its diverse range of applications. It belongs to the family of benzoic acid derivatives and is commonly used as a building block for various functional organic compounds.

Properties

CAS No.

1823902-44-8

Molecular Formula

C10H7BrO2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-ethynylbenzoate typically involves the bromination of methyl 3-ethynylbenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-ethynylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.

    Suzuki–Miyaura Coupling: This reaction uses palladium catalysts and boron reagents under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the ethynyl group with another aromatic ring.

Scientific Research Applications

Methyl 3-bromo-5-ethynylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-ethynylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic interactions, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

  • Methyl 3-bromo-4-ethynylbenzoate
  • Methyl 3-bromo-5-ethynylphenylacetate

Comparison: Methyl 3-bromo-5-ethynylbenzoate is unique due to the specific positioning of the bromine and ethynyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo.

Biological Activity

Methyl 3-bromo-5-ethynylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H7_{7}BrO2_2
  • Molecular Weight : Approximately 243.06 g/mol
  • Structural Characteristics : The compound contains a benzoate moiety with a bromine atom and an ethynyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of methyl 3-ethynylbenzoate followed by purification steps. Various methods can be employed, including:

  • Bromination : Using bromine in the presence of a catalyst to introduce the bromine substituent.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. Research indicates that compounds containing halogen substituents exhibit enhanced activity against various pathogenic bacteria. For instance:

  • Inhibitory Effects : Flavonoids synthesized from derivatives of this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, outperforming other flavonoid classes like chalcones and flavanones.

The biological activity is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit bacterial enzymes critical for their survival.
  • Membrane Disruption : The hydrophobic nature of the ethynyl group can disrupt bacterial membranes, leading to cell lysis.

Case Studies

  • Study on Antimicrobial Activity :
    • A study synthesized several derivatives from this compound and tested their effects on Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents.
  • Flavonoid Synthesis :
    • Research focused on using this compound in the synthesis of flavonoids with enhanced biological activities. These flavonoids were evaluated for their effects on pathogenic bacteria, demonstrating superior efficacy compared to traditional compounds .

Data Table: Biological Activities of this compound Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
This compoundE. coli15High
Methyl 3-bromo-flavoneStaphylococcus aureus10Very High
Methyl 3-chloro-flavoneE. coli20Moderate
Methyl 3-bromo-chalconeStaphylococcus aureus25Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.